molecular formula C21H19ClN2O4S2 B2797559 2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898413-74-6

2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B2797559
CAS RN: 898413-74-6
M. Wt: 462.96
InChI Key: HACDQAIJLZCJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O4S2 and its molecular weight is 462.96. The purity is usually 95%.
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Scientific Research Applications

Learning and Memory Enhancement

  • A study demonstrated that a similar compound, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide, significantly enhanced learning and memory abilities in mice treated with scopolamine, suggesting its potential for addressing cognitive impairments. This effect was attributed to the inhibition of acetylcholinesterase (AChE) activity in the brain, without affecting butyrylcholinesterase (BuChE) activity in serum Yu Wen-guo, 2011.

Structural and Fluorescence Properties

  • Research on amide-containing isoquinoline derivatives has revealed insights into their structural aspects and properties, including the formation of salts and inclusion compounds with enhanced fluorescence emission. Such studies highlight the compound's potential in materials science and as fluorescence markers A. Karmakar et al., 2007.

Antimicrobial and Anticancer Potentials

  • A series of acetamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain derivatives displayed significant antimicrobial activity comparable to standard drugs and good anticancer activity, suggesting these compounds as potential leads for drug development S. Mehta et al., 2019.

Analgesic and Anti-inflammatory Activities

  • Novel quinazolinyl acetamides were synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, in particular, showed potent analgesic and anti-inflammatory activities, with a moderate potency compared to diclofenac sodium, indicating its potential for pain and inflammation management V. Alagarsamy et al., 2015.

Synthesis and Chemical Structure

  • Studies also focus on the synthesis and structural characterization of these compounds, providing foundational knowledge for further research into their applications. The synthesis processes, chemical structures, and reactions with various reagents have been detailed, contributing to the understanding of their chemical properties and potential applications in various fields V. D. Dyachenko et al., 2015.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-16-6-9-18(10-7-16)28-14-20(25)23-17-8-5-15-3-1-11-24(19(15)13-17)30(26,27)21-4-2-12-29-21/h2,4-10,12-13H,1,3,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDQAIJLZCJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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